1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one
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Overview
Description
1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is an organic compound with the molecular formula C13H14O2. It is characterized by a benzofuran ring fused to a pentenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one typically involves the cyclization of o-hydroxybenzyl ketones or the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Transition-metal catalysis, such as using silver (I) complexes, can also be employed to facilitate the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the pentenone chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating inflammatory responses .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog with similar structural features but lacking the pentenone chain.
Benzofuran: The parent compound without the dihydro and pentenone modifications.
2,3-Dihydro-5-benzofuranamine: A derivative with an amino group, showing different biological activities.
Uniqueness: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is unique due to its combination of the benzofuran ring and the pentenone chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTCIKRPDUALDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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